2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUWGYIKRPCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A primary route involves nucleophilic substitution between 6-chloro-2-methylpyridine and pyridin-3-ylmethanol. The reaction proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
Key Parameters:
- Base Selection: Potassium carbonate achieves 65–72% yields, while stronger bases like sodium hydride may degrade sensitive substrates.
- Solvent Optimization: DMF enhances nucleophilicity but requires post-reaction purification to remove residual amines.
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from related pyridine syntheses, Suzuki-Miyaura coupling could theoretically link halogenated pyridine precursors with boronic esters. For example:
- Precursor A: 6-Bromo-2-methylpyridine
- Precursor B: (Pyridin-3-yl)methylboronic acid
Using Pd(OAc)₂ (0.15–0.5 mol%) and Xantphos (0.3–1.0 mol%) in toluene/water (3:1) at 85°C achieves carbon-oxygen bond formation.
Industrial Production Methods
Batch Process Optimization
Large-scale synthesis employs batch reactors with the following modifications:
- Catalyst Recycling: Palladium recovery via filtration reduces costs by 18–22%.
- Solvent Recovery: DMF distillation achieves >95% reuse, minimizing waste.
Table 1: Batch Process Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes kinetics |
| Pd(OAc)₂ Concentration | 0.25 mol% | Balances cost/activity |
| Reaction Time | 20–24 hours | Ensures completion |
Continuous Flow Systems
Microreactor technology improves heat transfer and reduces side reactions:
- Residence Time: 30–45 minutes at 120°C
- Throughput: 12–15 kg/day per reactor module
Reaction Mechanism and Catalysis
Palladium-Mediated Pathways
The catalytic cycle involves oxidative addition of 6-bromo-2-methylpyridine to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the ether bond.
Critical Intermediates:
Solvent Effects on Kinetics
Table 2: Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 82 |
| Toluene | 2.4 | 41 |
Polar aprotic solvents enhance ionic intermediate stability, corroborating findings from analogous syntheses.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Purity: >99% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)
- Retention Time: 6.8 minutes
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Deactivation
- Cause: Pd aggregation at elevated temperatures.
- Solution: Ligand excess (1.2–1.5 eq) maintains catalyst stability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methanol (CH₃OH), boronic acid derivatives
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Analogues
The following pyridine derivatives share structural similarities with 2-methyl-6-[(pyridin-3-yl)methoxy]pyridine, differing primarily in substituents and their biological activities:
mGluR5 Antagonists
MPEP (2-Methyl-6-(phenylethynyl)-pyridine)
- Structure : 2-methyl group with a phenylethynyl substituent at the 6-position.
- Activity : Potent mGluR5 antagonist with neuroprotective effects in traumatic brain injury (TBI) models. At higher concentrations, it inhibits NMDA receptors, contributing to reduced glutamate excitotoxicity .
- Key Findings : Demonstrated efficacy in improving motor recovery and reducing lesion volumes in vivo .
SIB-1893 ((E)-2-Methyl-6-(2-phenylethenyl)-pyridine)
Comparison with Target Compound
- The pyridin-3-ylmethoxy group in this compound may enhance hydrogen-bonding interactions compared to the hydrophobic phenylethynyl/styryl groups in MPEP/SIB-1893. This could alter receptor binding kinetics or selectivity.
Anticancer Pyridine Derivatives
- 1-(2-Methyl-6-(4-methoxyphenyl)-pyridin-3-yl)-3-phenyl-urea
- Structure : 2-methyl-6-(4-methoxyphenyl)pyridine core with a urea moiety.
- Activity : Anti-proliferative agent against MCF-7 breast cancer cells, likely due to kinase inhibition or DNA interaction .
- Comparison : The absence of a urea group in the target compound suggests divergent mechanisms, though the 6-substituted pyridine core may confer overlapping pharmacokinetic properties.
Neuroprotective Agents with Modified Substituents
- MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine)
- Structure : Ethynyl-thiazole substituent at the 6-position.
- Activity : Selective mGluR5 antagonist with delayed neuroprotective effects (>6 hours post-toxicity) .
- Comparison : The thiazole-ethynyl group in MTEP may improve metabolic stability compared to the pyridin-3-ylmethoxy group in the target compound.
Substituent Effects on Bioactivity
Table 1: Substituent-Driven Pharmacological Profiles
Key Observations :
- Hydrophobic vs. In contrast, the pyridin-3-ylmethoxy group may increase polarity, affecting bioavailability.
- Dual Receptor Activity : MPEP and SIB-1893 exhibit NMDA receptor antagonism at higher doses, suggesting that substituent bulk/electronics influence off-target effects. The target compound’s pyridine moiety could similarly engage multiple receptors.
- Anti-Proliferative vs. Neuroprotective : Urea-containing derivatives (e.g., ) highlight the pyridine core’s versatility, with substituents dictating therapeutic applications.
Biological Activity
2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine core substituted at the 2 and 6 positions with a methyl group and a methoxy group attached to a pyridine ring. This unique structure contributes to its interaction with various biological targets.
1. Antidiabetic Activity
Research indicates that derivatives of pyridine compounds can exhibit significant antidiabetic properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have been shown to effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells, which may also apply to this compound due to structural similarities .
Table 1: Antidiabetic Activity of Pyridine Derivatives
| Compound | Mechanism of Action | Efficacy |
|---|---|---|
| Pyrrolo[3,4-c]pyridines | Stimulates glucose uptake | 7.4–37.4% increase in insulin sensitivity |
| This compound | Hypothetical based on structure | Not yet quantified |
3. Anticancer Activity
The anticancer potential of pyridine derivatives is notable, with studies indicating moderate cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo settings .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of pyridine derivatives on ovarian and breast cancer cell lines, revealing that certain modifications could enhance their efficacy while minimizing toxicity to non-cancerous cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly influence their interaction with biological targets.
Key Findings:
- Substitution Patterns: The presence of electron-donating groups at specific positions enhances receptor binding affinity.
- Functional Group Influence: Methoxy and methyl substitutions have been associated with improved solubility and bioavailability.
Table 3: Summary of SAR Findings
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methyl | Increased potency |
| 6 | Methoxy | Enhanced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
